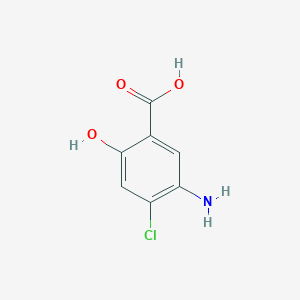

5-Amino-4-chloro-2-hydroxybenzoic acid

Descripción general

Descripción

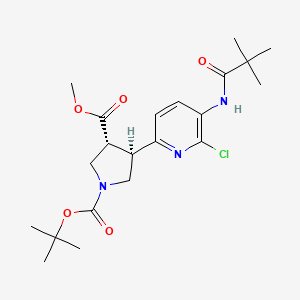

5-Amino-4-chloro-2-hydroxybenzoic acid is a chemical compound with the linear formula C7H6ClNO3 . It is an intermediate in the synthesis of Albaconazole, an antifungal agent . This compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of 5-Amino-4-chloro-2-hydroxybenzoic acid is represented by the linear formula C7H6ClNO3 . Its molecular weight is 187.584 .Aplicaciones Científicas De Investigación

-

Pharmaceutical Intermediates

-

Insecticide and Moth-proofing

-

Antibacterial Studies

- In a study, zinc (II) and iron (III) complexes of pyridine-3-carboxamide containing 2-hydroxybenzoic acid were synthesized as potential antibacterial agents . The synthetic procedure presented for these potential antibacterial agents was fast, simple to follow with good yields, and environmentally safe without the need of toxic solvents or external heating . The antibacterial sensitivity tests showed that metal coordination improved activities of the two parent ligands against Staphylococcus aureus, Escherichia coli, Salmonella typhi and Bacillus subtilis .

-

Nonlinear Optics and Optical Limiting Applications

- A study has been conducted on the synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid . The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm^2 when using the solid-state laser of wavelength 532 nm .

-

Catalytic Asymmetric Synthesis

- Carboxylic acids bearing an α-stereogenic center constitute the backbone of many natural products and therapeutic reagents . They also could serve as synthetic intermediates capable of a myriad of transformations owing to the extraordinary versatility of the carboxyl group . Therefore, the asymmetric synthesis of this type of intriguing molecule from prochiral or racemic substrates has been a significant domain in asymmetric catalysis .

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-5-chlorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

5-amino-4-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPADCDPMRUAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657705 | |

| Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-chloro-2-hydroxybenzoic acid | |

CAS RN |

55302-98-2 | |

| Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)

![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)

![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)